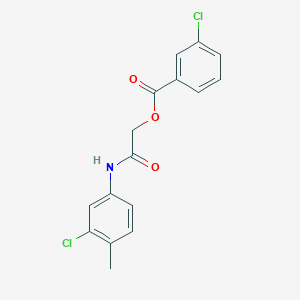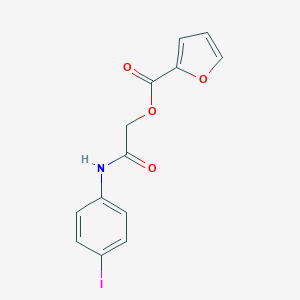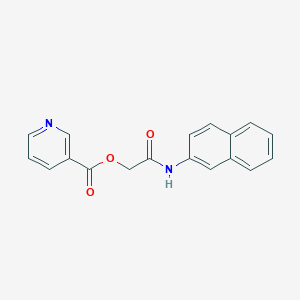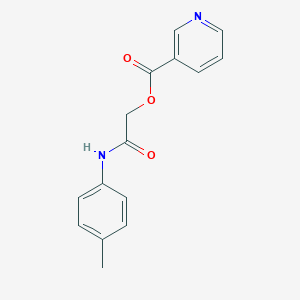![molecular formula C18H21ClN2O6S B300456 N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300456.png)
N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound is also known as CMA and has a molecular formula of C19H23ClN2O6S. It is a white to off-white powder that is soluble in organic solvents.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell types. However, a limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide involves the reaction of 3-chloro-4-methoxyaniline and 3,4-dimethoxybenzene sulfonamide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
Molekularformel |
C18H21ClN2O6S |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
N-(3-chloro-4-methoxyphenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H21ClN2O6S/c1-25-15-7-5-12(9-14(15)19)20-18(22)11-21(28(4,23)24)13-6-8-16(26-2)17(10-13)27-3/h5-10H,11H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
VXMKIJNTVPEUGO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



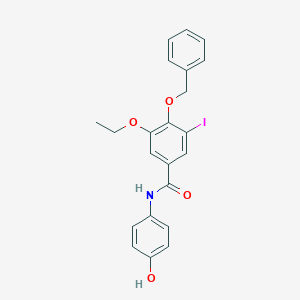
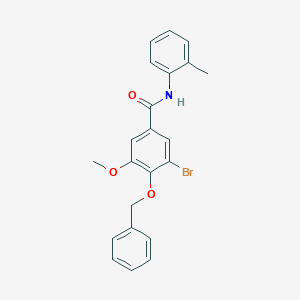
![3-chloro-5-ethoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300378.png)
![3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300379.png)
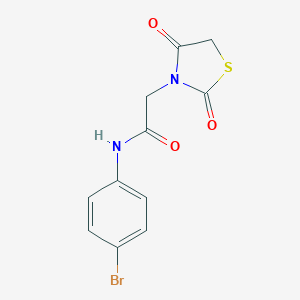
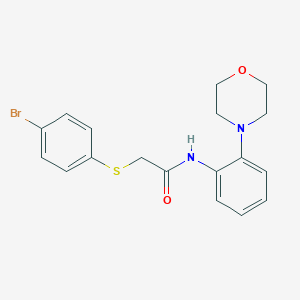
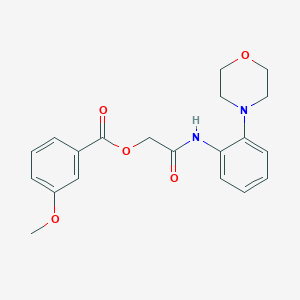
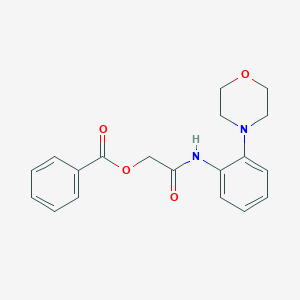
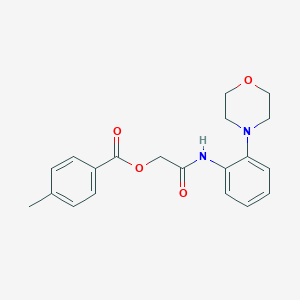
![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 3-chlorobenzoate](/img/structure/B300390.png)
